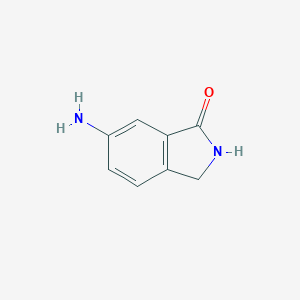
6-amino-2,3-dihydro-1H-isoindol-1-one
Descripción general
Descripción
6-Amino-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C8H8N2O . It is used in the synthesis of a novel potent glycoprotein IIb-IIIa (GP IIb-IIIa) receptor antagonist based on the isoindolone skeleton .
Molecular Structure Analysis
The molecular structure of 6-Amino-2,3-dihydro-1H-isoindol-1-one is represented by the InChI code: 1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) .Physical And Chemical Properties Analysis
6-Amino-2,3-dihydro-1H-isoindol-1-one has a molecular weight of 148.16 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
- Application : Indole derivatives, including 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as potential antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Application : Certain indole derivatives have shown significant anti-inflammatory activity .
- Method : These compounds were synthesized and tested for their ability to inhibit inflammation .
- Results : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition respectively .
Antiviral Activity
Anti-inflammatory Activity
- Application : Indole derivatives have been studied for their potential anticancer properties .
- Method : These compounds are synthesized and tested for their ability to inhibit the growth of cancer cells .
- Results : While specific results vary depending on the derivative and the type of cancer, many indole derivatives have shown promising results in preliminary studies .
- Application : Some indole derivatives have been found to have antidiabetic properties .
- Method : These compounds are tested for their ability to regulate blood sugar levels .
- Results : Again, results can vary, but some indole derivatives have shown potential as antidiabetic agents .
- Application : Indole derivatives can have antimicrobial properties, making them potential candidates for new antibiotics .
- Method : These compounds are tested against various types of bacteria and fungi to assess their antimicrobial activity .
- Results : Some indole derivatives have shown significant antimicrobial activity, suggesting potential for further development .
- Application : “6-amino-2,3-dihydro-1H-isoindol-1-one” has been used in the synthesis of a novel potent glycoprotein IIb-IIIa (GP IIb-IIIa) receptor antagonist .
- Method : This compound is synthesized and tested for its ability to inhibit the GP IIb-IIIa receptor .
- Results : The results of these tests are not specified in the source .
Anticancer Activity
Antidiabetic Activity
Antimicrobial Activity
Glycoprotein IIb-IIIa Receptor Antagonist
- Application : Some indole derivatives have been found to have antioxidant properties .
- Method : These compounds are tested for their ability to neutralize free radicals .
- Results : Results can vary, but some indole derivatives have shown potential as antioxidants .
- Application : Indole derivatives can have antitubercular properties, making them potential candidates for new antitubercular drugs .
- Method : These compounds are tested against Mycobacterium tuberculosis to assess their antitubercular activity .
- Results : Some indole derivatives have shown significant antitubercular activity, suggesting potential for further development .
- Application : Certain indole derivatives have shown significant antimalarial activity .
- Method : These compounds were synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum .
- Results : Compounds showed varying degrees of inhibition, with some showing promising results .
- Application : Indole derivatives have been studied for their potential anticholinesterase properties .
- Method : These compounds are synthesized and tested for their ability to inhibit acetylcholinesterase .
- Results : While specific results vary depending on the derivative, many indole derivatives have shown promising results in preliminary studies .
- Application : Some indole derivatives have been found to have anti-amoebic properties .
- Method : These compounds are tested for their ability to inhibit the growth of amoebae .
- Results : Again, results can vary, but some indole derivatives have shown potential as anti-amoebic agents .
- Application : Indole derivatives can have antihelmintic properties, making them potential candidates for new antihelmintic drugs .
- Method : These compounds are tested against various types of helminths to assess their antihelmintic activity .
- Results : Some indole derivatives have shown significant antihelmintic activity, suggesting potential for further development .
Antioxidant Activity
Antitubercular Activity
Antimalarial Activity
Anticholinesterase Activities
Anti-amoebic Activity
Antihelmintic Activity
Safety And Hazards
Propiedades
IUPAC Name |
6-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXYAZNGUURHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622221 | |
| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2,3-dihydro-1H-isoindol-1-one | |
CAS RN |
675109-45-2 | |
| Record name | 6-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



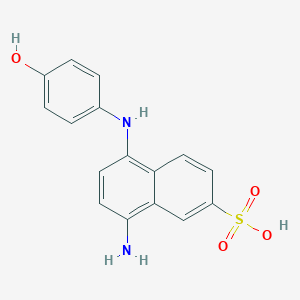
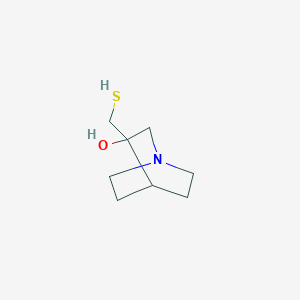
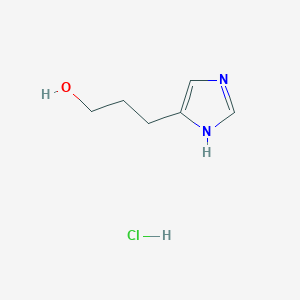
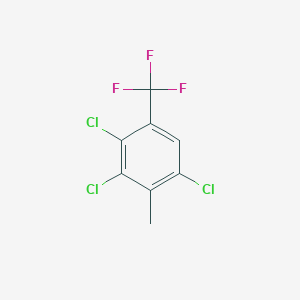
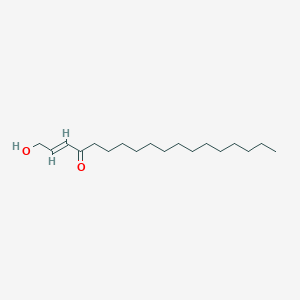
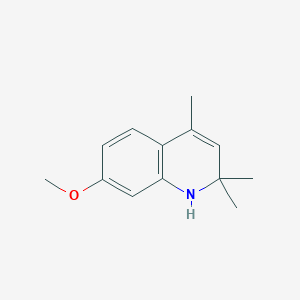
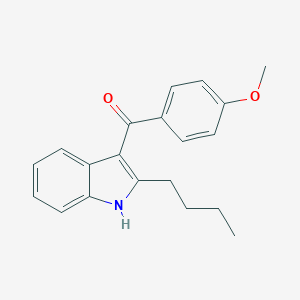
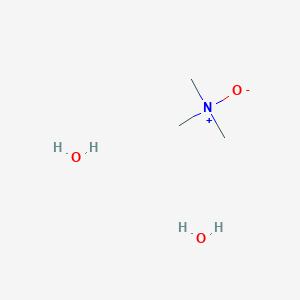
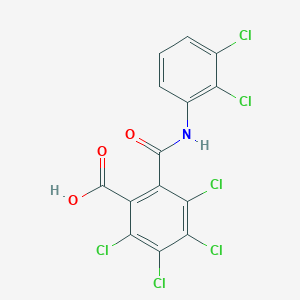
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
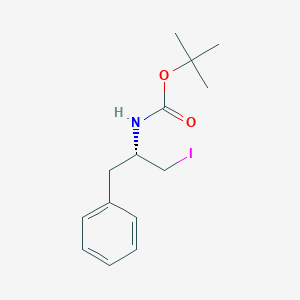
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)